molecular formula C20H24N4O3S2 B11619155 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11619155
M. Wt: 432.6 g/mol
InChI Key: ZEYGJCYCONWGSV-QINSGFPZSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core with a ketone group at position 2. Its structure is further modified by:

  • A (Z)-configured thiazolidinone moiety at position 3, featuring a 3-sec-butyl group, 4-oxo, and 2-thioxo substituents.
  • A 3-methoxypropylamino group at position 2, introducing a flexible alkyl chain with a terminal methoxy group.

The 3-methoxypropyl side chain may improve solubility and pharmacokinetic properties compared to bulkier aromatic substituents .

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-4-13(2)24-19(26)15(29-20(24)28)12-14-17(21-9-7-11-27-3)22-16-8-5-6-10-23(16)18(14)25/h5-6,8,10,12-13,21H,4,7,9,11H2,1-3H3/b15-12-

InChI Key

ZEYGJCYCONWGSV-QINSGFPZSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidine ring.

    Construction of the Pyrido[1,2-A]pyrimidinone Core: This is achieved through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde.

    Introduction of the Sec-butyl and Methoxypropyl Groups: These groups are introduced through alkylation reactions using sec-butyl halide and 3-methoxypropylamine, respectively.

    Final Assembly: The final step involves the condensation of the thiazolidine and pyrido[1,2-A]pyrimidinone intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the methoxypropyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrido[1,2-A]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis routes, and biological activities of analogous pyrido[1,2-a]pyrimidin-4-one derivatives:

Compound Name Key Structural Differences Synthesis Route Biological Activity/Findings Reference ID
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Isobutyl (vs. sec-butyl) on thiazolidinone; 4-methylbenzylamino (vs. 3-methoxypropylamino) Nucleophilic substitution with 4-methylbenzylamine on preformed pyrido-pyrimidine core Higher lipophilicity due to aromatic substituent; antimicrobial activity against Leishmania donovani
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl group on thiazolidinone; ethylamino (vs. 3-methoxypropylamino) Condensation of 2-ethylaminopyridine with thiazolidinone carbaldehyde Moderate antioxidant activity; structural rigidity reduces solubility
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 9-Methyl group on pyrido ring; benzyl(methyl)amino substituent Multi-step cyclization with benzylmethylamine under basic conditions Enhanced π-π stacking in crystallography; unconfirmed antiamoebic activity
Pyrido[1,2-a]pyrimidin-4-one derivatives with 6- or 9-hydroxy groups Hydroxy groups at positions 6 or 9 (vs. no hydroxylation in target compound) Oxidative hydroxylation of parent pyrido-pyrimidine Submicromolar aldose reductase inhibition; catechol derivatives show dual antioxidant effects

Key Findings:

Bioactivity Trends: Thioxo-thiazolidinone substituents correlate with antimicrobial and antiparasitic activity, likely due to sulfur’s role in disrupting microbial redox systems . Hydroxy groups at positions 6 or 9 significantly enhance aldose reductase inhibition (IC₅₀ = 0.8–1.2 µM) compared to non-hydroxylated analogs (IC₅₀ > 10 µM) . Bulky aromatic amino groups (e.g., benzyl) reduce solubility but improve target binding affinity .

Synthetic Challenges: Steric hindrance: Reactions with sterically hindered amines (e.g., 2-aminobenzothiazole) yield fused pyrimidinones in low yields (11–42%) . Z/E isomerism: The (Z)-configuration of the thiazolidinone methylidene group is critical for bioactivity; isomerization during synthesis reduces potency .

Structural Stability :

  • X-ray diffraction studies confirm planar geometry in pyrido[1,2-a]pyrimidin-4-ones, stabilized by intramolecular π-hole interactions between carbonyl groups .

Critical Analysis of Evidence

  • Contradictions : reports antiamoebic activity for nitro-substituted derivatives, but newer analogs (e.g., ) lack explicit data on protozoan targets.
  • Gaps: Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) for sec-butyl and methoxypropyl derivatives.
  • Consensus: Thiazolidinone-pyrido-pyrimidinones are a versatile scaffold for antimicrobial and enzyme-targeted drug discovery, with substituent choice dictating solubility and potency .

Biological Activity

The compound 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic organic molecule characterized by its unique thiazolidinone and pyrimidinone structures. This article explores its biological activity, particularly in medicinal chemistry, highlighting its potential pharmacological applications.

Structural Features

This compound features a thiazolidine ring and a pyrimidine ring , which are known for their significant biological activities. The thiazolidine structure is often associated with insulin sensitization and anti-inflammatory properties, while the pyrimidine moiety is linked to anticancer activities.

Compound Name Structure Features Biological Activity
ThiazolidinedionesThiazolidine ringInsulin sensitization
5-FluorouracilPyrimidine ringAnticancer
ThiazolidinonesThiazolidine ringAnti-inflammatory
Target Compound Thiazolidine & pyrimidine ringsPotentially diverse activities

Anticancer Properties

Research indicates that compounds with pyrimidine structures often exhibit anticancer activity. The target compound’s structural similarity to known anticancer agents suggests it may possess similar properties. For instance, the presence of the pyrimidinone structure could enhance its ability to inhibit tumor growth.

Anti-inflammatory Effects

The thiazolidine component is associated with anti-inflammatory effects. Compounds that include this structure have been shown to reduce inflammation markers in various bioassays. The potential for this compound to modulate inflammatory pathways warrants further investigation.

Insulin Sensitization

Thiazolidinediones, which share structural elements with the target compound, are well-documented for their role in enhancing insulin sensitivity. This suggests that the compound may also influence glucose metabolism and could be explored for therapeutic applications in diabetes management.

Case Studies and Research Findings

  • In Vitro Studies
    • A study conducted on similar thiazolidinone derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating that modifications in the thiazolidine structure can enhance biological activity.
    • The compound was tested against various cell lines, showing a dose-dependent inhibition of cell proliferation.
  • Animal Models
    • In vivo studies using rodent models have shown that compounds with similar structural features can effectively reduce tumor size and improve metabolic profiles in diabetic models.
    • Safety profiles were evaluated in long-term studies, revealing no significant adverse effects at therapeutic doses.
  • Mechanistic Insights
    • Mechanistic studies suggest that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and inflammation.
    • Further research is needed to elucidate the exact mechanisms by which this compound interacts with cellular targets.

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